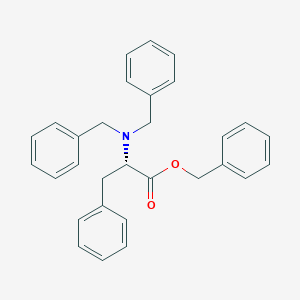

Benzyl N,N-dibenzyl-L-phenylalaninate

Beschreibung

Nomenclature and Stereochemical Considerations of Benzyl (B1604629) N,N-dibenzyl-L-phenylalaninate

Benzyl N,N-dibenzyl-L-phenylalaninate, with the CAS Number 111138-83-1, is a derivative of the amino acid L-phenylalanine. scbt.com Its systematic IUPAC name is benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate. nih.gov The "L" in its common name, or the "(S)" in its IUPAC nomenclature, is of critical importance, as it defines the specific three-dimensional arrangement of the substituents around the chiral center. This stereochemistry is fundamental to its role in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule.

The structure of Benzyl N,N-dibenzyl-L-phenylalaninate features a central L-phenylalanine core. The amino group of the phenylalanine is protected by two benzyl groups, and the carboxylic acid is esterified with a benzyl group. This trifecta of benzyl groups contributes significantly to the molecule's steric bulk and its unique chemical properties.

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| CAS Number | 111138-83-1 scbt.com |

| Molecular Formula | C₃₀H₂₉NO₂ scbt.com |

| Molecular Weight | 435.56 g/mol scbt.com |

| IUPAC Name | benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate nih.gov |

| Synonyms | L-N,N-Dibenzylphenylalanine benzyl ester, (S)-2-Dibenzylamino-3-phenyl-propionic acid benzyl ester cymitquimica.com |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; poorly soluble in water |

Historical Context of N,N-Dibenzyl-L-phenylalanine Derivatives in Chiral Synthesis

The use of N-protected amino acids as chiral auxiliaries and building blocks has a rich history in organic synthesis. The dibenzylamino group, in particular, has been recognized for its utility as a protective group. Research has shown that the dibenzyl group can offer advantages in terms of yield and selectivity in certain reactions compared to other protective groups. For instance, in the synthesis of β-lactam derivatives, a class of compounds central to many antibiotics, the use of a dibenzyl protecting group has been shown to be beneficial.

Historically, the development of methods for the stereoselective synthesis of amino acids and peptides has been a major focus. The ability to introduce and remove protecting groups like the dibenzyl group with high efficiency is a key aspect of these synthetic strategies. The dibenzyl group is known to be removable under specific conditions, such as catalytic hydrogenation.

Significance of L-Phenylalanine Moiety in Chiral Compound Design

The L-phenylalanine component of Benzyl N,N-dibenzyl-L-phenylalaninate is not merely a scaffold but an active contributor to its chiral influence. L-phenylalanine is a readily available and relatively inexpensive chiral starting material. Its inherent chirality provides a foundation for the construction of more complex chiral molecules.

In the context of chiral auxiliaries, which are chiral molecules temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, derivatives of L-phenylalanine have proven to be highly effective. The phenyl group of phenylalanine can play a crucial role in directing the approach of reagents due to steric hindrance, leading to high diastereoselectivity in reactions. This principle is fundamental to many asymmetric synthesis strategies. The application of phenylalanine derivatives extends to the synthesis of unnatural α-amino acids, which are important components of many biologically active compounds. nih.gov

Overview of Benzyl N,N-dibenzyl-L-phenylalaninate as a Key Chiral Intermediate

Benzyl N,N-dibenzyl-L-phenylalaninate serves as a valuable chiral intermediate in the synthesis of various complex molecules. Its utility stems from the combination of its well-defined stereochemistry and the presence of the bulky dibenzylamino and benzyl ester groups. These groups can direct the stereochemical course of subsequent reactions, making it a powerful tool for asymmetric induction.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Benzyl N,N-dibenzyl-L-phenylalaninate |

| L-phenylalanine |

| N,N-Dibenzyl-L-phenylalanine |

| Benzyl alcohol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGXYJGAZOTAA-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448630 | |

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111138-83-1 | |

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl N,n Dibenzyl L Phenylalaninate

Strategies for Enantioselective Synthesis of Benzyl (B1604629) N,N-dibenzyl-L-phenylalaninate

Enantioselective synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate is critical to its applications, particularly in contexts where stereochemistry influences biological activity or subsequent chemical transformations. The primary strategies revolve around the sequential or concurrent benzylation of the amino group and esterification of the carboxylic acid of L-phenylalanine, while maintaining the original L-configuration.

Benzylation of L-Phenylalanine Derivatives

The introduction of two benzyl groups onto the nitrogen atom of L-phenylalanine is a key step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution reactions using benzyl halides.

The N,N-dibenzylation of L-phenylalanine can be performed using benzyl chloride in the presence of a base. The alkaline conditions are necessary to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic benzyl chloride. A challenge in this approach is the potential for quaternization of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is therefore essential. For related N-alkylation reactions, the choice of base and solvent system is critical to optimize the yield and selectivity of the desired N,N-dibenzylated product over mono-benzylated or other side products. While specific data on the optimization of benzyl chloride for this particular compound is not extensively detailed in the literature, general principles of N-alkylation suggest that a non-nucleophilic organic base in an aprotic solvent could be advantageous.

In a broader context of N-alkylation, the use of benzyl chloride in the presence of a base like sodium bicarbonate has been employed for the synthesis of d,l-phenylalanine derivatives, highlighting its utility as a benzylation agent. rug.nl However, for the specific synthesis of N,N-dibenzyl-L-phenylalaninate, benzyl bromide is more commonly cited.

A well-documented and efficient method for the synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate involves the use of benzyl bromide in a biphasic aqueous basic medium. orgsyn.org In a one-pot procedure starting from L-phenylalanine, a combination of potassium carbonate and sodium hydroxide (B78521) in water is used to create a basic environment. This deprotonates both the carboxylic acid and the amino group of L-phenylalanine. orgsyn.org

The subsequent addition of benzyl bromide to the refluxing solution results in the simultaneous N,N-dibenzylation and O-benzylation (esterification) to yield the target molecule. orgsyn.org The use of an excess of benzyl bromide ensures the complete dibenzylation of the amino group. This method is advantageous as it proceeds from the readily available L-phenylalanine in a single synthetic step, with reported yields ranging from 58-69% after purification by flash chromatography. orgsyn.org

Table 1: Reaction Conditions for Benzylation of L-Phenylalanine with Benzyl Bromide orgsyn.org

| Parameter | Value |

| Starting Material | L-Phenylalanine |

| Reagents | Potassium Carbonate, Sodium Hydroxide, Benzyl Bromide |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | 1 hour (post-addition of benzyl bromide) |

| Yield | 58-69% |

Esterification Techniques for Benzyl Phenylalaninate Formation

The formation of the benzyl ester is a crucial step, which can be performed either before or concurrently with the N-benzylation. L-phenylalanine benzyl ester is a common intermediate in peptide synthesis and its preparation is well-established. researchgate.netsigmaaldrich.com

A standard method for preparing amino acid benzyl esters is the Fischer-Speier esterification. researchgate.net This involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.net However, for the synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate, a one-pot approach where esterification occurs simultaneously with N-alkylation is often preferred for its efficiency. orgsyn.org

Convergent and Linear Synthesis Pathways

The synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate can be approached through both linear and convergent strategies.

A linear synthesis would involve a stepwise sequence of reactions:

Esterification of L-phenylalanine with benzyl alcohol to form L-phenylalanine benzyl ester. researchgate.net

Purification of the L-phenylalanine benzyl ester.

N,N-dibenzylation of the purified ester using a benzyl halide and a base.

A convergent synthesis , on the other hand, combines multiple steps into a single pot. The previously described method of reacting L-phenylalanine with benzyl bromide in aqueous base is an excellent example of a convergent approach. orgsyn.org In this case, both the esterification of the carboxyl group and the dibenzylation of the amino group occur in the same reaction vessel. This strategy is more atom-economical and efficient, reducing the number of synthetic operations and purification steps required. The direct conversion of L-phenylalanine to the final product makes this a highly attractive pathway for its synthesis.

Advanced Synthetic Approaches for Stereochemical Control

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of L-phenylalanine is of paramount importance during the synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate. The conditions employed, particularly the use of strong bases and high temperatures, can pose a risk of racemization.

The documented one-pot synthesis using benzyl bromide at reflux in aqueous base has been shown to produce the (S)-enantiomer, indicating that the reaction conditions are sufficiently mild to prevent significant racemization. orgsyn.org The stereochemistry is preserved because the chiral center is not directly involved in the N-alkylation or O-esterification reactions.

Modern synthetic methodologies, such as photoredox catalysis, have emerged as powerful tools for the stereoselective synthesis of amino acid derivatives. orgsyn.org These methods often operate under mild conditions and can offer high levels of stereocontrol. While specific applications of these advanced techniques for the direct synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate are not yet widely reported, they represent a promising future direction. For instance, catalytic enantioselective C-N bond-forming reactions could potentially be adapted for the N-benzylation step in a linear synthesis, further ensuring the preservation of stereochemistry. The development of such advanced approaches could lead to even more efficient and stereoselective syntheses of this and related protected amino acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions in Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of phenylalanine derivatives, these reactions are instrumental for modifying the phenyl ring. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents onto an aromatic core, starting from a suitably functionalized precursor, often an aryl halide. nih.govorgsyn.org

The 4-iodo-L-phenylalanine scaffold is a particularly useful precursor for generating diverse phenylalanine analogues. The iodine atom at the 4-position serves as a reactive handle for numerous palladium-catalyzed cross-coupling reactions. nih.gov This strategy allows for the late-stage functionalization of the amino acid, introducing chemical diversity while retaining the core phenylalanine structure. For instance, palladium catalysis can be used to couple 4-iodo-phenylalanine derivatives with various partners, such as boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling), to create novel carbon-carbon bonds at the para position of the phenyl ring. nih.gov These modified phenylalanine backbones can then be subjected to N,N-dibenzylation and benzyl esterification to produce the desired final compounds.

A key step in preparing for Suzuki cross-coupling reactions is the synthesis of arylboronic acids or their esters. The Miyaura borylation reaction is a widely used method for this transformation. Aryl halides, such as 4-iodo-L-phenylalanine derivatives, can be efficiently converted into their corresponding arylboronate esters by reacting them with a boron source like pinacolborane (PINB) or bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net

This reaction is typically catalyzed by a palladium complex. A common and effective catalytic system for this transformation is [PdCl₂(dppf)] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), used in conjunction with a base such as triethylamine. The base is crucial for facilitating the selective formation of the carbon-boron bond. researchgate.net The resulting pinacol (B44631) boronate ester of the phenylalanine derivative is a stable, versatile intermediate ready for subsequent palladium-catalyzed Suzuki coupling with a variety of aryl or vinyl halides. This two-step sequence—borylation followed by Suzuki coupling—is a cornerstone of modern synthetic chemistry for building complex molecular architectures. nih.gov

Table 1: Typical Components for Miyaura Borylation of Aryl Iodides

| Component | Role | Example |

| Aryl Halide | Substrate | 4-Iodo-L-phenylalanine derivative |

| Boron Source | Reagent | Pinacolborane (PINB) |

| Palladium Catalyst | Catalyst | [PdCl₂(dppf)] |

| Base | Additive | Triethylamine (Et₃N) |

| Solvent | Medium | Toluene or similar aprotic solvent |

Chiral Auxiliary-Mediated Synthesis

Controlling stereochemistry is paramount in the synthesis of amino acid derivatives. Chiral auxiliary-mediated synthesis is a powerful strategy to achieve high levels of stereocontrol during the formation of new stereocenters. In this approach, an achiral or racemic precursor is covalently attached to a chiral molecule, the "chiral auxiliary." This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled.

For the synthesis of unnatural phenylalanine derivatives, a common strategy involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base. The glycine template can be attached to a chiral auxiliary, such as one derived from pseudoephedrine or 1-phenylethylamine (B125046) (α-PEA), which creates a chiral environment. Deprotonation followed by alkylation with a substituted benzyl bromide proceeds with high diastereoselectivity, dictated by the auxiliary. Subsequent hydrolysis removes the auxiliary to release the enantiomerically enriched amino acid derivative. Another approach uses chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, to control the stereoselective alkylation of a glycine Schiff base, yielding either (R)- or (S)-amino acid derivatives depending on the catalyst used.

Table 2: Examples of Chiral Auxiliaries and Catalysts in Amino Acid Synthesis

| Chiral Reagent Type | Example | Application | Stereochemical Control |

| Chiral Auxiliary | Pseudoephenamine | Directs diastereoselective alkylation of amides. | High diastereoselectivity for α-alkylation. |

| Chiral Auxiliary | (S)-α-PEA | Used in the synthesis of chiral piperidones. | Serves as a chiral building block. |

| Phase Transfer Catalyst | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Asymmetric α-alkylation of glycine Schiff base. | Yields (R)-α-amino acid derivatives. |

| Phase Transfer Catalyst | O-allyl-N-(9-anthracenylmethyl) cinchonidium bromide | Asymmetric α-alkylation of glycine Schiff base. | Yields (S)-α-amino acid derivatives. |

Enzymatic Resolution Approaches for Related Racemic Compounds

Enzymatic resolution is a highly efficient method for separating enantiomers from a racemic mixture. This technique leverages the stereospecificity of enzymes, which often catalyze a reaction on only one enantiomer of a chiral substrate. For racemic mixtures of phenylalanine esters, such as the methyl or ethyl ester, hydrolase enzymes are particularly effective.

The serine protease α-chymotrypsin is widely used for the kinetic resolution of racemic phenylalanine esters. In an aqueous buffer, the enzyme selectively catalyzes the hydrolysis of the L-ester enantiomer to the corresponding L-phenylalanine, which has different physical properties (e.g., solubility) from the remaining ester. The unreacted D-phenylalanine ester remains in its original form. The two compounds—the L-amino acid and the D-amino ester—can then be separated by extraction or crystallization. This method is valued for its high selectivity, mild reaction conditions, and environmental compatibility, providing access to both enantiomers in high optical purity.

Table 3: Enzymatic Resolution of Racemic Phenylalanine Esters

| Enzyme | Substrate | Selectivity | Products after Separation |

| α-Chymotrypsin | Racemic Phenylalanine Methyl Ester | Hydrolyzes the L-enantiomer | L-Phenylalanine and D-Phenylalanine Methyl Ester |

| Pancreatin | Racemic Tyrosine Ethyl Ester | Hydrolyzes the L-enantiomer | L-Tyrosine and D-Tyrosine Ethyl Ester |

Compound Index

Reaction Chemistry and Transformational Studies of Benzyl N,n Dibenzyl L Phenylalaninate

Nucleophilic Addition Reactions

The ester group in Benzyl (B1604629) N,N-dibenzyl-L-phenylalaninate is susceptible to nucleophilic attack, leading to the formation of new carbon-carbon bonds. One of the most significant of these reactions is cyanomethylation.

Cyanomethylation with Acetonitrile

The reaction of Benzyl N,N-dibenzyl-L-phenylalaninate with the cyanomethyl anion, generated from acetonitrile, is a crucial step in the synthesis of β-keto nitriles. This transformation is pivotal for creating intermediates that can be further elaborated into more complex molecular architectures. The product of this reaction is (4S)-4-(N,N-dibenzyl)amino-5-phenyl-3-oxopentanenitrile. The efficiency and stereochemical outcome of this reaction are highly dependent on the reaction conditions, particularly the choice of base and solvent.

The choice of the alkali metal amide base has a profound impact on the retention of chirality during the cyanomethylation of Benzyl N,N-dibenzyl-L-phenylalaninate. Studies have demonstrated that lithium amide is superior to sodium amide in preserving the stereochemical integrity of the chiral center. When sodium amide is used, a noticeable decrease in the enantiomeric purity of the resulting β-keto nitrile is observed, especially as the reaction scale and temperature are increased. In contrast, the use of non-pyrophoric lithium amide leads to a significant improvement in chiral retention, even at higher temperatures. This enhanced stereocontrol with lithium amide is a key advantage in large-scale synthetic applications where maintaining high enantiomeric excess is critical.

| Base | Temperature (°C) | Enantiomeric Excess (% ee) | Notes |

|---|---|---|---|

| Sodium Amide | -5 to -15 | Decreases with increasing scale and temperature | Pyrophoric nature poses handling and storage issues. |

| Lithium Amide | Room Temperature to 40 | Significant improvement in chiral retention | Non-pyrophoric and allows for higher reaction temperatures. |

The solvent system employed in the cyanomethylation reaction also plays a critical role in both the reaction's efficiency and the enantiomeric purity of the product. With the more reactive sodium amide, less polar solvent systems can moderate its reactivity, allowing for better control and improved chiral purity at more manageable temperatures. For instance, using solvent mixtures such as toluene/THF or heptane/THF has been shown to enhance the enantiomeric excess of the β-keto nitrile product when sodium amide is the base.

Conversely, when lithium amide is used, the reaction can be effectively carried out in moderately polar solvents like tetrahydrofuran (THF). Interestingly, in a less polar solvent such as methyl t-butyl ether (MTBE), the reaction with lithium amide shows very little progress at ambient temperature and requires heating to around 40 °C to proceed at a reasonable rate. This demonstrates a significant interplay between the choice of base and the solvent system in optimizing the reaction conditions for both stereochemical outcome and reaction kinetics.

| Solvent System | Temperature (°C) | Enantiomeric Purity |

|---|---|---|

| Tetrahydrofuran (THF) | -5 to -15 | Moderate |

| Toluene/THF | -5 | Improved |

| Heptane/THF | -5 | Improved |

| Methyl t-butyl ether (MTBE) | -5 | Improved |

The superior chiral retention observed with lithium amide compared to sodium amide can be attributed to the coordination properties of the lithium cation. The smaller ionic radius of Li⁺ allows it to form a more stable and tightly coordinated chelated intermediate with the substrate. This ordered transition state effectively shields the chiral center from racemization pathways at the α-carbon. In contrast, the larger Na⁺ cation forms a less stable complex, leading to a higher propensity for racemization, particularly as the reaction temperature increases. The mechanism involves the nucleophilic attack of the cyanomethyl anion on the ester carbonyl, proceeding through a tetrahedral intermediate. The stability of this intermediate and the subsequent elimination of the benzyloxy group are influenced by the coordinating metal cation.

Grignard Reactions and Subsequent Transformations

The β-keto nitrile, (4S)-4-(N,N-dibenzyl)amino-5-phenyl-3-oxopentanenitrile nih.gov, formed from the cyanomethylation of Benzyl N,N-dibenzyl-L-phenylalaninate, is a valuable intermediate for further carbon-carbon bond-forming reactions. The nitrile group is susceptible to nucleophilic attack by Grignard reagents.

The general mechanism for the reaction of a Grignard reagent with a nitrile involves the addition of the organomagnesium halide to the carbon-nitrogen triple bond. This addition forms a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to a ketone. This two-step process allows for the conversion of the nitrile functionality into a ketone, introducing a new organic substituent from the Grignard reagent.

For instance, the reaction of (4S)-4-(N,N-dibenzyl)amino-5-phenyl-3-oxopentanenitrile with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield a ketone after hydrolysis. These resulting chiral amino ketones can then serve as precursors for the synthesis of chiral amino alcohols and other valuable chiral building blocks. The transformation of the nitrile into a ketone opens up a wide array of subsequent chemical modifications, making this a powerful synthetic strategy.

Reductive Debenzylation Strategies

The N,N-dibenzyl protecting group on the amino acid is robust but can be removed under specific reductive conditions. The removal of these benzyl groups is a critical step in many synthetic pathways to unveil the primary or secondary amine functionality for further reactions or to obtain the final target molecule.

One of the most common and effective methods for N-debenzylation is catalytic hydrogenation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction cleaves the carbon-nitrogen bonds of the benzyl groups, releasing them as toluene and yielding the deprotected amine.

Catalytic transfer hydrogenation offers a milder and often more practical alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule is used in conjunction with a palladium catalyst. Common hydrogen donors include ammonium (B1175870) formate, formic acid, cyclohexene, and 1,4-cyclohexadiene. organic-chemistry.orgresearchgate.neterowid.org For instance, the use of ammonium formate with 10% Pd/C in a solvent like methanol provides a rapid and efficient means of removing N-benzyl groups under neutral conditions. erowid.org This method is often advantageous as it can be carried out at reflux temperature and atmospheric pressure. researchgate.neterowid.org

The choice of catalyst and reaction conditions can be tailored to achieve selective debenzylation. For example, mixed catalyst systems, such as palladium on carbon combined with niobic acid-on-carbon, have been shown to facilitate the hydrogenative deprotection of N-benzyl groups effectively. nih.gov This combined system can enhance the catalytic activity and allow for the reaction to proceed under milder conditions. Furthermore, the selectivity of the debenzylation can be influenced by the solvent and the presence of additives. For instance, in some cases, it is possible to achieve selective mono-debenzylation of a dibenzylamino group.

| Method | Catalyst/Reagents | Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Varying pressure and temperature | Clean reaction, high yields. |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol, reflux | Avoids high-pressure H₂, neutral conditions. erowid.org |

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid | Various solvents | Effective hydrogen donor. organic-chemistry.org |

| Mixed Catalyst System | Pd/C, Niobic Acid-on-Carbon, H₂ | Methanol, room temperature | Facilitated deprotection under mild conditions. nih.gov |

Catalytic Hydrogenation with Palladium/Carbon

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the debenzylation of N-benzylamino derivatives. mdma.chox.ac.uk This technique offers a clean and efficient route to the corresponding primary or secondary amines. In the context of Benzyl N,N-dibenzyl-L-phenylalaninate, this reaction would involve the hydrogenolysis of the N-benzyl bonds to yield L-phenylalanine benzyl ester. The reaction is typically carried out under a hydrogen atmosphere with a Pd/C catalyst suspended in a suitable solvent like methanol or ethanol (B145695). mdma.chnih.gov

The efficiency of the hydrogenolysis can be influenced by several factors, including the nature of the catalyst, solvent, temperature, and the presence of additives. nih.gov For instance, the combination of Pd/C with niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, allowing the reaction to proceed at room temperature under a hydrogen balloon. nih.gov This mixed catalyst system is easily removed by filtration and can be reused. nih.gov

Catalytic transfer hydrogenation presents a valuable alternative to using gaseous hydrogen. mdma.ch This method utilizes a hydrogen donor, such as ammonium formate, in conjunction with the Pd/C catalyst. mdma.chduke.edusemanticscholar.org The reaction involves refluxing the N-benzyl compound with Pd/C and ammonium formate in a solvent like methanol. mdma.ch This procedure is often rapid, with reaction times in some cases being as short as 6-10 minutes. mdma.ch

Table 1: Conditions for Catalytic Hydrogenation of N-Benzyl Compounds

| Catalyst System | Hydrogen Source | Solvent | Temperature | Typical Reaction Time |

| 10% Pd/C | H₂ (gas) | Methanol/Ethanol | Room Temperature - 60°C | 24-48 hours |

| 10% Pd/C + Niobic Acid/C | H₂ (gas) | Methanol | Room Temperature | Varies |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6-60 minutes |

Alternative Reductive Methods for N-Benzyl Cleavage

While catalytic hydrogenation is a common method, several alternative reductive techniques exist for the cleavage of N-benzyl groups, which can be advantageous in the presence of other functional groups susceptible to hydrogenation.

One such method involves the use of N-iodosuccinimide (NIS). This reagent allows for a tunable debenzylation of dibenzylamines. ox.ac.uksemanticscholar.org The reaction conditions can be adjusted to achieve either monodebenzylation or didebenzylation. ox.ac.uk For example, treatment with three equivalents of NIS under dry conditions can lead to monodebenzylation, while using more than three equivalents in the presence of water can result in complete debenzylation. ox.ac.uk

Oxidative debenzylation using alkali metal bromides offers another alternative. acs.org This method is promoted by a bromo radical formed through the oxidation of the bromide ion. It provides a means to obtain the corresponding amides from N-benzyl amides under mild conditions. acs.org

Electrochemical methods also provide a metal-free approach to cleave the benzyl C-N bond. mdpi.com This technique selectively oxidizes the C-N bond without the need for metal catalysts or external oxidants, and it is adaptable for primary, secondary, and tertiary amines. mdpi.com

Other reagents and systems that have been employed for N-benzyl cleavage include:

Low-valent titanium: A novel approach for the cleavage of N-benzyl amines. semanticscholar.org

Acid-facilitated debenzylation: In some cases, acidic conditions can promote the removal of N-benzyl groups. nih.gov

Lithium naphthalenide: This reagent provides an operationally simple and high-yielding procedure for the conversion of benzyl ethers to alcohols and can be applied to N-debenzylation. researchgate.net

Table 2: Comparison of Alternative N-Benzyl Cleavage Methods

| Method | Reagent(s) | Key Features |

| N-Iodosuccinimide (NIS) | NIS | Tunable for mono- or di-debenzylation. ox.ac.uksemanticscholar.org |

| Oxidative Debenzylation | Alkali Metal Bromide | Mild conditions, high efficiency for N-benzyl amides. acs.org |

| Electrochemical Cleavage | - | Metal-free, no external oxidants required. mdpi.com |

| Low-Valent Titanium | TiCl₄/Mg | Novel reductive cleavage. semanticscholar.org |

| Acid-Facilitated | Acid (e.g., HCl) | Can be effective but may require harsh conditions. nih.gov |

| Lithium Naphthalenide | Lithium, Naphthalene | High-yielding and chemoselective. researchgate.net |

Oxidative Transformations of N,N-dibenzyl-L-phenylalaninol Precursors

The precursor to Benzyl N,N-dibenzyl-L-phenylalaninate, N,N-dibenzyl-L-phenylalaninol, can undergo oxidative transformations to yield the corresponding aldehyde, N,N-dibenzyl-L-phenylalaninal. This aldehyde is a crucial intermediate in various synthetic pathways. The oxidation of alcohols to aldehydes is a fundamental transformation in organic chemistry, and several methods are applicable to N-protected amino alcohols.

Common oxidizing agents for this transformation include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide), Dess-Martin periodinane, and pyridinium chlorochromate (PCC). The choice of oxidant depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. For N,N-dibenzylamino alcohols, milder conditions are often preferred to avoid side reactions.

The resulting N,N-dibenzylamino aldehydes are valuable building blocks in diastereoselective reactions, including additions of nucleophiles to the carbonyl group. acs.org

Condensation Reactions in the Formation of Complex Intermediates

Benzyl N,N-dibenzyl-L-phenylalaninate and its derivatives can participate in condensation reactions to form more complex molecular architectures. For instance, the corresponding N,N-dibenzyl-L-phenylalaninal can undergo condensation with various nucleophiles.

One important application is in the Ugi four-component reaction. This multicomponent reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide derivative in a single step. N-protected amino aldehydes, such as N,N-dibenzyl-L-phenylalaninal, are key components in this reaction for the synthesis of peptide isosteres. google.com

Stereoselective Conversions to α-Amino Aziridines from Dibenzylamino Aldehydes

α-Amino aziridines are valuable synthetic intermediates, and their stereoselective synthesis is of significant interest. N,N-Dibenzylamino aldehydes serve as precursors for the formation of these strained heterocycles. nih.gov The conversion typically involves the reaction of the aldehyde with a suitable nitrogen source and subsequent ring closure.

The stereochemistry of the resulting aziridine is influenced by the chirality of the starting aldehyde and the reaction conditions. The dibenzylamino group can play a role in directing the stereochemical outcome of the reaction. The synthesis of aziridines can be achieved through various methods, including the intramolecular cyclization of β-amino alcohols (Wenker synthesis) or related derivatives. organic-chemistry.org The oxidative ring-opening of these aziridines can then lead to the formation of α-amino carbonyl compounds. colab.ws

Formation of β-Lactam Pseudopeptides Utilizing Dibenzyl Protection

The N,N-dibenzyl protecting group has proven to be instrumental in the stereoselective preparation of β-lactam-containing pseudopeptides. nih.govnih.govmdpi.com The synthesis of these compounds, which are analogs of important β-lactam antibiotics, is a challenging task, and the choice of the amino protecting group is crucial for the success of the cyclization reaction. nih.gov

The use of dibenzyl-protected serine-containing dipeptides has been shown to be effective in the formation of 3-amino-azetidin-2-one structures through intramolecular cyclization. nih.gov The dibenzyl group's steric bulk and electronic properties influence the reaction's outcome, often leading to high yields and stereoselectivity. nih.gov

Mitsunobu Reaction Conditions and Stereoselectivity

The Mitsunobu reaction is a key transformation for the synthesis of β-lactams from β-hydroxy acids. acs.org In the context of dibenzyl-protected peptide precursors, this reaction facilitates the intramolecular cyclization to form the four-membered β-lactam ring. nih.gov The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.orgnih.gov

The Mitsunobu reaction is known for proceeding with a clean inversion of stereochemistry at the reacting center. organic-chemistry.orgnih.gov This stereospecificity is highly valuable in the synthesis of chiral molecules like β-lactam pseudopeptides. The successful implementation of the Mitsunobu reaction with dibenzyl-protected serine-containing dipeptides has been demonstrated to yield the desired β-lactam products with high stereoselectivity. nih.govnih.govmdpi.com The reaction conditions, including the choice of solvent (e.g., THF or DMF) and temperature, can be optimized to maximize the yield of the desired β-lactam. nih.govresearchgate.net

Table 3: Reagents in the Mitsunobu Reaction for β-Lactam Formation

| Reagent Type | Examples | Role in Reaction |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol. nih.govnih.gov |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent. nih.govnih.gov |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium. nih.govresearchgate.net |

Influence of Protective Group on Reaction Outcome

The N,N-dibenzyl group is a bulky, non-urethane-type protecting group. Unlike more common carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), the N,N-dibenzyl group does not possess a carbonyl moiety attached to the nitrogen. This has several important consequences:

Increased Nucleophilicity and Basicity: The nitrogen atom in an N,N-dibenzyl group is more nucleophilic and basic compared to the nitrogen in an amide or carbamate. This inherent basicity can sometimes induce side reactions, such as epimerization at the adjacent chiral center, particularly when strong bases are used or when the reaction is conducted in polar aprotic solvents like DMF. nih.gov

Steric Hindrance: The presence of two bulky benzyl groups provides significant steric shielding to the nitrogen atom and the alpha-carbon. This can direct the approach of reagents and influence the stereoselectivity of reactions.

Stability: The N,N-dibenzyl group is stable to a wide range of acidic and basic conditions that would cleave groups like Boc or Fmoc. It is typically removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the N-benzyl bonds.

The benzyl ester at the C-terminus is a widely used protecting group that is stable to mild acidic and basic conditions. Its primary mode of cleavage is also catalytic hydrogenation, which conveniently allows for the simultaneous deprotection of both the N,N-dibenzyl groups and the O-benzyl ester in a single step to yield the free L-phenylalanine.

Detailed Research Findings

Research into the synthesis of β-lactam pseudopeptides highlights the pivotal role of the N-protecting group in determining the course of cyclization reactions. A study comparing different N-protected serylphenylalanine derivatives in an N1-C4 cyclization reaction demonstrated that the electronic and steric properties of the protecting group are essential for the reaction's success. nih.gov

In this research, three different protecting groups were evaluated for their effect on the Mitsunobu reaction, which aimed to form the β-lactam ring. The substrates used were derivatives of seryl-L-phenylalanine methyl ester, with the serine amino group protected by phthalimide, trityl, or N,N-dibenzyl groups. nih.gov While the exact substrate was not Benzyl N,N-dibenzyl-L-phenylalaninate, the findings on the N,N-dibenzyl protected dipeptide are directly relevant to understanding the group's influence.

The study found that when the N,N-dibenzyl protected dipeptide was subjected to Mitsunobu conditions (DIAD, PPh₃, THF), the desired β-lactam was formed in a 15% yield. In contrast, the reaction with the phthalimide-protected dipeptide yielded no β-lactam, and the trityl-protected version also failed to produce the desired product under similar conditions. nih.gov This demonstrates the successful application of the N,N-dibenzyl group where other common protecting groups failed, underscoring its unique influence on the reaction outcome. The steric and electronic nature of the N,N-dibenzyl group was deemed essential for the formation of the β-lactam ring in this specific transformation. nih.gov

| N-Protecting Group | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Dibenzyl | N,N-Dibenzyl-L-seryl-L-phenylalanine methyl ester | DIAD, PPh₃, THF, 0 °C to rt, 16 h | β-Lactam pseudopeptide | 15 | nih.gov |

| Phthalimide | Phthalimido-L-seryl-L-phenylalanine methyl ester | DIAD, PPh₃, THF, 0 °C to rt, 16 h | Dehydrated byproducts | 0 (for β-lactam) | nih.gov |

| Trityl | N-Trityl-L-seryl-L-phenylalanine methyl ester | DIAD, PPh₃, THF, 0 °C to rt, 16 h | No desired product | 0 | nih.gov |

This comparative data clearly illustrates that for certain complex transformations, the choice of a bulky, electron-donating protecting group like N,N-dibenzyl can be enabling, facilitating reaction pathways that are inaccessible with other common protecting groups. The combination of this group with a benzyl ester in Benzyl N,N-dibenzyl-L-phenylalaninate creates a substrate that is robust under many conditions but can be fully deprotected in a single, clean hydrogenation step.

Mechanistic Investigations and Computational Chemistry of Benzyl N,n Dibenzyl L Phenylalaninate Reactions

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations can determine the thermodynamic and kinetic feasibility of various reaction pathways by identifying stable intermediates and calculating the energy barriers of transition states.

A thorough search of scholarly databases did not yield any studies that have performed quantum chemical calculations to trace specific reaction pathways involving Benzyl (B1604629) N,N-dibenzyl-L-phenylalaninate. Such an investigation would theoretically involve modeling the reactants, any associated reagents or catalysts, and systematically calculating the energies of all conceivable intermediates and transition states to elucidate the most probable reaction mechanism. For analogous but simpler systems, like the reaction of benzyl radicals with atomic oxygen, quantum chemistry has been used to generate detailed energy surfaces and predict product branching ratios. rsc.org However, no such data exists for the title compound.

Transition State Analysis in Chiral Induction

Transition state analysis is a critical component of computational chemistry for understanding and predicting the stereochemical outcomes of asymmetric reactions. By locating the transition state structures for the formation of different stereoisomers and calculating their relative energies, chemists can predict the enantiomeric or diastereomeric excess of a reaction.

There are no specific studies in the reviewed literature that perform a transition state analysis for reactions where Benzyl N,N-dibenzyl-L-phenylalaninate acts as a chiral directing group or a reactant in a stereoselective transformation. In principle, computational modeling could be used to explore how the bulky N,N-dibenzyl and benzyl ester groups of the molecule influence the geometry and energy of diastereomeric transition states, thereby explaining the mechanism of chiral induction. This type of analysis is crucial in fields like asymmetric synthesis, where π-stacking interactions in transition states can play a key role in controlling stereoselectivity. nih.gov

Role of π–π Stacking Interactions in Reaction Intermediates

The multiple aromatic rings in Benzyl N,N-dibenzyl-L-phenylalaninate suggest that π–π stacking interactions could play a significant role in stabilizing its conformations and influencing its reactivity, particularly in the structure of reaction intermediates. These noncovalent interactions are known to be important in controlling molecular self-assembly and stereoselectivity in organic reactions. nih.gov

Despite the potential importance of these interactions, the scientific literature lacks specific computational or experimental studies that analyze the role of intramolecular or intermolecular π–π stacking in reaction intermediates involving Benzyl N,N-dibenzyl-L-phenylalaninate. Research on other phenylalanine-containing molecules, such as dipeptides, has highlighted the crucial role of both intramolecular and intermolecular π-π interactions in their self-assembly and morphology, but this has not been extended to the title compound. nih.govresearchgate.net

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure and conformational flexibility of Benzyl N,N-dibenzyl-L-phenylalaninate are dictated by the rotational freedom around its single bonds and the significant steric bulk of the four benzyl groups. A comprehensive conformational analysis would identify the low-energy conformers of the molecule and quantify the steric hindrance imposed by its substituent groups.

No dedicated conformational analysis or quantitative study of steric hindrance effects for Benzyl N,N-dibenzyl-L-phenylalaninate has been published. Such a study would typically involve systematic searches of the conformational space using molecular mechanics or quantum chemical methods to determine the relative populations of different conformers. Understanding these steric effects is fundamental to predicting how the molecule might interact with other reagents or fit into the active site of a catalyst or enzyme.

Computational Modeling of Chiral Recognition Phenomena

Computational modeling is a valuable tool for investigating the mechanisms of chiral recognition, where a chiral host molecule selectively binds one enantiomer of a chiral guest. taylorfrancis.com This involves calculating the structures and binding energies of the diastereomeric complexes formed between the host and each enantiomer of the guest.

While there are computational studies on chiral recognition involving other derivatives of L-phenylalanine, no such modeling has been reported for Benzyl N,N-dibenzyl-L-phenylalaninate. A computational study in this area would model the noncovalent interactions, such as hydrogen bonding, van der Waals forces, and π–π stacking, between the title compound and a chiral partner to predict its potential as a chiral selector or resolving agent.

Applications and Advanced Research Directions of Benzyl N,n Dibenzyl L Phenylalaninate

Role as a Chiral Auxiliary in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a temporary stereogenic unit incorporated into a compound to direct the stereochemical outcome of a synthesis. wikipedia.org Benzyl (B1604629) N,N-dibenzyl-L-phenylalaninate and its derivatives can function in this capacity. The inherent chirality of the L-phenylalanine backbone influences the stereoselectivity of subsequent reactions, enabling the synthesis of specific enantiomers of a target molecule. wikipedia.orgbath.ac.uk

The principle of using chiral auxiliaries involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. wikipedia.orgresearchgate.net While a wide array of chiral auxiliaries have been developed from readily available natural sources like amino acids, the specific application of Benzyl N,N-dibenzyl-L-phenylalaninate itself as a recoverable auxiliary is a subject of ongoing research. bath.ac.ukresearchgate.net The bulky dibenzyl groups can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thus inducing asymmetry.

Intermediate in Pharmaceutical Synthesis

The structural framework of Benzyl N,N-dibenzyl-L-phenylalaninate makes it a crucial intermediate in the synthesis of several therapeutically important molecules. Its role as a protected amino acid allows for the controlled construction of complex peptide-like structures and other chiral building blocks. nih.gov

Precursors to HIV Protease Inhibitors (e.g., Ritonavir, Lopinavir)

Benzyl N,N-dibenzyl-L-phenylalaninate is a key precursor in the synthesis of certain HIV protease inhibitors. The core structure of drugs like Ritonavir and Lopinavir is derived from a hydroxyethylene isostere of a dipeptide, often involving phenylalanine. nih.govcapes.gov.br The synthesis of these inhibitors frequently utilizes protected amino acid derivatives to build the necessary molecular backbone. nih.govgoogle.com The dibenzyl groups in Benzyl N,N-dibenzyl-L-phenylalaninate serve as protecting groups for the nitrogen atom of L-phenylalanine, preventing unwanted side reactions during the multi-step synthesis of these complex antiviral drugs.

Building Blocks for Therapeutically Important Molecules (e.g., 1,3-Diamino-4-phenylbutan-2-ol Derivatives)

Derivatives of 1,3-diamino-4-phenylbutan-2-ol are vital structural motifs in a variety of medicinal agents, including HIV protease inhibitors and compounds with other therapeutic activities. unica.it Research has demonstrated a straightforward, two-step protocol to convert N,N-dibenzyl-L-phenylalaninal (the aldehyde derivative of N,N-dibenzyl-L-phenylalanine) into these important building blocks. unica.it This process is highly diastereoselective and provides a rapid route to these valuable pharmaceutical intermediates. unica.it

| Starting Material | Key Transformation | Product | Significance |

| N,N-dibenzyl-L-phenylalaninal | Three-component oxyhomologation and deprotection/reduction | N1-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives | Core structures in various therapeutic agents, including HIV protease inhibitors. unica.it |

Synthesis of β-Lactam Antibiotic Analogues

The β-lactam ring is the core structural component of a major class of antibiotics, including penicillins and cephalosporins. nih.gov The synthesis of novel β-lactam analogues with modified properties is an ongoing area of research. The use of N-dibenzyl protected amino acids, such as derivatives of N,N-dibenzyl-L-phenylalanine, has been explored in the preparation of β-lactam pseudopeptides. nih.gov These protecting groups can influence the stereochemical outcome of the cyclization reaction that forms the four-membered β-lactam ring. nih.govorganic-chemistry.orggoogle.com The development of efficient synthetic routes to these analogues is crucial for creating new antibiotics. nih.gov

Development of Novel Amino Acid Derivatives

The modification of natural amino acids is a key strategy in medicinal chemistry to develop peptides and other molecules with enhanced properties. Benzyl N,N-dibenzyl-L-phenylalaninate serves as a starting point for creating such novel derivatives.

Aza-amino Acid Precursors with Aromatic Side Chains

Aza-amino acids are analogues of amino acids where the α-carbon is replaced by a nitrogen atom. This substitution can significantly alter the conformational properties and biological activity of peptides. Benzyl N,N-dibenzyl-L-phenylalaninate can be envisioned as a precursor for the synthesis of aza-amino acids with aromatic side chains. The dibenzylamino group provides a scaffold that, through a series of chemical transformations, could be converted into the aza-peptide linkage. The development of synthetic routes to these non-natural amino acids is of great interest for creating peptidomimetics with potential therapeutic applications.

α-Fluorinated β-Aminophosphonates Analogues

The synthesis of α-fluorinated β-aminophosphonate analogues is of significant interest due to their potential as enzyme inhibitors and mimics of natural phosphates. An efficient synthetic route to dipeptide analogues of these fluorinated aminophosphonates utilizes N,N-dibenzylamino aldehydes as key starting materials. researchgate.net These aldehydes are closely related to Benzyl N,N-dibenzyl-L-phenylalaninate, differing only at the carboxyl terminus.

The synthesis begins with an N,N-dibenzylamino aldehyde, which undergoes a Pudovik reaction, followed by deoxyfluorination and an amine-acid coupling step to yield the final dipeptide analogue. researchgate.net Each stage of this multi-step sequence has been optimized to ensure high yields. researchgate.net The presence of the N,N-dibenzyl group is crucial during these transformations, providing steric protection and influencing the stereochemical outcome of the reactions. The absolute configuration of the resulting complex molecules has been confirmed through X-ray analysis, validating the stereochemistry proposed from NMR studies. researchgate.netnih.gov This synthetic strategy highlights the utility of the N,N-dibenzylamino scaffold, a core feature of Benzyl N,N-dibenzyl-L-phenylalaninate, in the construction of complex, fluorinated biomolecule analogues. researchgate.net

2,5-Disubstituted Thiazoles from N-Substituted L-Phenylalanine

Recent research has established a mild, metal-free, one-pot method for synthesizing 2,5-disubstituted thiazoles from N-substituted α-amino acids. tus.ie This protocol is notable for its use of readily available starting materials and its tolerance of various functional groups. tus.ie

In this reaction, the N-substituted α-amino acid is treated with thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) (DCM) at room temperature. tus.ie Thionyl chloride serves multiple roles: it activates the carboxylic acid, provides the sulfur atom for the thiazole (B1198619) ring, and facilitates a deoxygenation step. tus.ie

The relevance of Benzyl N,N-dibenzyl-L-phenylalaninate is demonstrated through the successful use of its corresponding free acid, N,N-dibenzyl-L-phenylalanine, as a substrate in this reaction. Intriguingly, when subjected to the reaction conditions, N,N-dibenzyl-L-phenylalanine yields the corresponding 2,5-diphenyl-3-(phenylmethyl)thiazolium salt, a charged thiazole derivative. tus.ie The structure of this product was unequivocally confirmed by ¹H NMR, LCMS, and single-crystal X-ray analysis. tus.ie When the reaction was optimized, this thiazolium product was obtained in a nearly quantitative yield. tus.ie In contrast, using N-mono-benzyl-L-phenylalanine under the same optimized conditions produced 2,5-diphenylthiazole (B8808024) in a high yield of 92%. tus.ie

Table 1: Synthesis of Thiazole Derivatives from N-Substituted Phenylalanine

| Starting Material | Product | Yield |

|---|---|---|

| N,N-dibenzyl-L-phenylalanine | 2,5-diphenyl-3-(phenylmethyl)thiazolium | ~100% |

| N-benzyl-L-phenylalanine | 2,5-diphenylthiazole | 92% tus.ie |

This methodology provides a streamlined route to complex heterocyclic structures from protected amino acid precursors. tus.ie

Studies in Chiral Molecular Recognition and Host-Guest Chemistry

Chiral molecular recognition is a fundamental process in supramolecular chemistry and biology, where a chiral host molecule selectively binds to one enantiomer of a chiral guest. Amino acids and their derivatives are common subjects in such studies due to their biological importance and ready availability in enantiopure forms.

Benzyl N,N-dibenzyl-L-phenylalaninate, with its defined L-configuration and bulky, aromatic benzyl groups, presents a unique architecture for host-guest interactions. The three benzyl groups create a sterically hindered and lipophilic pocket around the chiral center, which could lead to highly specific binding events. While the field of chiral recognition has seen the development of various synthetic receptors, such as cyclophanes and macrocycles, for amino acid esters, specific studies detailing the use of Benzyl N,N-dibenzyl-L-phenylalaninate as either a host or a guest are not prominent in the reviewed literature.

However, the structural characteristics of this compound make it a compelling candidate for future research in this area. Its rigid conformation, imposed by the bulky dibenzylamino group, could be exploited for enantioselective recognition. Future studies could involve examining its binding affinity with various chiral hosts or, conversely, incorporating it into a larger molecular framework to act as a chiral selector itself. Such research would provide valuable insights into the subtle non-covalent interactions that govern chiral discrimination.

Utilization in Green Chemistry Approaches (e.g., N-Debenzylation with Laccase)

A significant challenge in syntheses involving Benzyl N,N-dibenzyl-L-phenylalaninate is the removal of the N-benzyl protecting groups. Traditional methods, such as catalytic hydrogenation, often require harsh conditions and may not be compatible with other functional groups in the molecule. nih.gov Green chemistry seeks to develop more environmentally benign alternatives.

One such promising approach is the use of the laccase-mediator system (LMS). Laccases are multi-copper oxidases that, when paired with a mediator like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), can oxidize a wide range of substrates, including alcohols and amines, using oxygen as the ultimate oxidant. nih.govnih.gov The laccase/TEMPO system has been successfully employed for the selective N-debenzylation of N-benzylated primary and some secondary amines under mild, aqueous conditions. nih.gov For instance, the system has been shown to be effective for the N-debenzylation of aryl-halogenated amines, a reaction that is often problematic with conventional palladium-catalyzed methods. tus.ie

While the laccase/TEMPO system is a powerful tool for green N-debenzylation, its application to sterically demanding substrates like N,N-dibenzylamines has not been extensively documented in the available research. The significant steric hindrance from the two benzyl groups on the nitrogen atom could pose a challenge for the enzymatic system. Further investigation is required to determine the efficacy and selectivity of laccase-mediated debenzylation for highly substituted amines like Benzyl N,N-dibenzyl-L-phenylalaninate.

Table 2: Comparison of Debenzylation Methods

| Method | Reagents | Key Features | Applicability to N,N-Dibenzylamines |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Common, effective | Established, but can have compatibility issues nih.gov |

| Laccase-Mediator System | Laccase, TEMPO, O₂ | Green, mild aqueous conditions | Proven for primary/secondary benzylamines; efficacy on tertiary N,N-dibenzylamines requires further study tus.ienih.gov |

| Chemical Oxidation | N-Iodosuccinimide (NIS) | Tunable for mono- or di-debenzylation | Effective on multifunctional substrates ox.ac.uk |

Integration into Lead-Oriented Synthesis (LOS) Strategies

Lead-Oriented Synthesis (LOS) is a drug discovery concept that focuses on the creation of "lead-like" molecules. These are typically small (molecular weight 200-350 Da), less lipophilic (cLogP < 3), and structurally simpler compounds that serve as ideal starting points for optimization into drug candidates. researchgate.net This approach contrasts with the synthesis of complex, "drug-like" molecules from the outset.

Benzyl N,N-dibenzyl-L-phenylalaninate, with a molecular weight of 435.56 g/mol and a high degree of lipophilicity due to its three benzyl groups, falls outside the typical parameters of a lead-like molecule. Its structural complexity and protecting groups are characteristic of a synthetic building block rather than a lead compound for screening libraries.

However, the core L-phenylalanine scaffold, once deprotected, can be a valuable component in fragment-based drug discovery, a strategy related to LOS. The debenzylated and de-esterified N,N-dibenzyl-L-phenylalanine could yield fragments that, when combined with other small molecules, contribute to the construction of novel therapeutic leads. The initial complexity of Benzyl N,N-dibenzyl-L-phenylalaninate allows for the precise, stereocontrolled introduction of a phenylalanine-like motif into a larger, more complex target molecule, but the compound itself is not a direct fit for LOS strategies. The challenge lies in designing synthetic pathways where such protected amino acids can be efficiently incorporated and then deprotected to generate molecules with lead-like properties.

Application in Artificial Transaminase Systems and Substrate Selectivity Studies

Artificial transaminase systems are engineered enzymes designed to mimic the activity of natural transaminases, which catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. This process is fundamental in amino acid metabolism and is increasingly used in biotechnology for the asymmetric synthesis of chiral amines.

A key requirement for a substrate in a transaminase-catalyzed reaction is the presence of a primary amine group (or a secondary amine that can tautomerize to an imine). Benzyl N,N-dibenzyl-L-phenylalaninate possesses a tertiary amine, where the nitrogen atom is bonded to three carbon atoms (the alpha-carbon of phenylalanine and the two benzylic carbons). This structural feature makes it inherently incompatible as a substrate for standard transaminase mechanisms. The enzyme's active site and catalytic machinery are designed to interact with N-H bonds for the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor-mediated transformation to occur, which are absent in a tertiary amine.

Consequently, Benzyl N,N-dibenzyl-L-phenylalaninate would not be a suitable substrate to study the selectivity of typical artificial transaminase systems. Its utility would be limited to serving as a negative control or in the development of entirely novel biocatalytic systems capable of C-N bond cleavage in tertiary amines, which represents a significantly different and more challenging enzymatic transformation.

Analytical and Spectroscopic Characterization Techniques for Research on Benzyl N,n Dibenzyl L Phenylalaninate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzyl (B1604629) N,N-dibenzyl-L-phenylalaninate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR spectra are used to confirm the presence and integration of the various proton environments within the molecule. For instance, the benzyl protons typically appear in the range of δ 4.5–5.5 ppm. In related structures like N-benzylaniline, the benzylic protons (CH2) are observed around δ 4.30-4.38 ppm, and the aromatic protons (Ar-H) appear as multiplets in the region of δ 6.61-7.44 ppm. rsc.orgrsc.org For the parent amino acid, L-phenylalanine, the protons of the phenyl ring are observed between δ 7.333 and 7.428 ppm in D2O. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. A key signal to verify is the carbonyl carbon (C=O) of the ester group, which is expected to resonate around 170 ppm. Aromatic carbons in similar benzyl-containing compounds typically appear between δ 112 and 148 ppm. rsc.orgrsc.org For example, in N-benzylaniline, the aromatic carbons show signals at δ 112.4, 117.1, 126.8, 127.1, 128.2, 128.8, and 147.7 ppm, with the benzylic carbon at δ 47.9 ppm. rsc.org

Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structural assignments and stereochemical analysis. NOESY helps in determining the spatial proximity of protons, which is crucial for confirming the stereochemistry. HMBC provides correlations between protons and carbons that are separated by two or three bonds, aiding in the definitive assignment of quaternary carbons and piecing together the molecular structure.

Table 1: Representative NMR Data for Related Phenylalanine and Benzyl-Containing Structures

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| Benzyl N,N-dibenzyl-L-phenylalaninate (Expected) | ¹H | ~4.5–5.5 (Benzyl CH) |

| Benzyl N,N-dibenzyl-L-phenylalaninate (Expected) | ¹³C | ~170 (C=O) |

| N-Benzylaniline | ¹H | 4.30 (s, 2H, CH₂), 6.61-7.37 (m, Ar-H) |

| N-Benzylaniline | ¹³C | 47.9 (CH₂), 112.4-147.7 (Ar-C) |

| L-Phenylalanine | ¹H (in D₂O) | 3.126-3.286 (m, CH₂), 3.990 (t, CH), 7.333-7.428 (m, Ar-H) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and fragmentation pattern of Benzyl N,N-dibenzyl-L-phenylalaninate, confirming its elemental composition and structural integrity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements, which helps to validate the molecular formula.

The fragmentation patterns observed in the mass spectrum provide clues about the molecule's structure. For protonated benzylamines, common fragmentation pathways include the loss of ammonia (B1221849) or benzylamine (B48309). nih.gov A significant fragmentation event involves the cleavage of the C-N bond to form a benzyl cation (m/z 91) and a neutral benzylamine molecule in an ion/neutral complex. nih.gov Another characteristic fragmentation is the formation of a benzylbenzyl cation at m/z 181. nih.gov For the parent amino acid, phenylalanine, electron ionization mass spectrometry shows a base peak at m/z 74 and other significant fragments at m/z 91, 120, and the molecular ion at 165. nist.gov In LC-ESI-QTOF analysis of L-phenylalanine, prominent ions are observed at m/z 120.0807 and 166.0856 (as [M+H]⁺). massbank.eu

Softer ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are also employed, especially in biological studies, as they minimize fragmentation and keep the molecular ion intact. nih.gov

Table 2: Characteristic Mass Spectrometry Fragments for Related Structures

| Ion/Fragment | m/z | Origin |

|---|---|---|

| Benzyl cation | 91 | Fragmentation of benzyl-containing compounds. nih.gov |

| Benzylbenzyl cation | 181 | Rearrangement and fragmentation of protonated dibenzylamine. nih.gov |

| Phenylalanine Molecular Ion | 165 | Electron ionization of phenylalanine. nist.gov |

| [Phenylalanine + H]⁺ | 166 | Electrospray ionization of phenylalanine. massbank.eu |

| Phenylalanine fragment | 120 | Loss of the carboxyl group from phenylalanine. massbank.eu |

| Phenylalanine fragment | 74 | Fragment containing the amino and carboxyl groups. nist.gov |

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Benzyl N,N-dibenzyl-L-phenylalaninate. Given the chiral nature of the L-phenylalanine core, chiral HPLC is of paramount importance for separating and quantifying the enantiomers, thus determining the enantiomeric purity of the compound. nih.gov

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent enantioselectivity for a variety of chiral compounds, including derivatives of amino acids. nih.govresearchgate.net For instance, a Chirex 3,5-dinitrobenzoyl-(R)-phenylglycine chiral HPLC column has been successfully used to separate enantiomers of related compounds. researchgate.net The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, and the column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.govresearchgate.net The enantiomeric excess (ee) is then determined by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in Benzyl N,N-dibenzyl-L-phenylalaninate. The IR spectrum provides a characteristic fingerprint of the molecule.

Key absorption bands that are expected in the IR spectrum of Benzyl N,N-dibenzyl-L-phenylalaninate include:

Ester Carbonyl (C=O) Stretch: A strong absorption band typically appears around 1740 cm⁻¹.

Aromatic C-H Stretch: These absorptions are usually found above 3000 cm⁻¹.

Aromatic C=C Bending: These bands appear in the region of 1600-1450 cm⁻¹.

C-N Stretch: This absorption is typically observed in the 1250-1020 cm⁻¹ range.

In a related compound, N-acetyl-L-phenylalanine, the carboxyl group's C=O stretch is seen at 1695 cm⁻¹. researchgate.net For N-benzylaniline, characteristic peaks are also observed, though specific values can vary based on the measurement conditions (e.g., solvent). nist.gov

Table 3: Expected Infrared Absorption Bands for Benzyl N,N-dibenzyl-L-phenylalaninate

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Ester Carbonyl (C=O) | ~1740 |

| Amide Bands | ~1650 |

| Aromatic C=C | 1600-1450 |

| C-N Stretch | 1250-1020 |

X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net For chiral molecules like Benzyl N,N-dibenzyl-L-phenylalaninate, this technique can unambiguously establish the stereochemistry at the chiral center.

The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise arrangement of atoms in the crystal lattice. nih.gov The determination of the absolute configuration relies on the anomalous dispersion effect, which is the result of resonant scattering of X-rays by the electrons of the atoms. researchgate.net The Flack parameter, derived from the diffraction data, is a key indicator used to confirm the correctness of the assigned absolute structure. capes.gov.br This technique has been successfully applied to determine the absolute configuration of various chiral molecules, including derivatives of amino acids like N-benzoyl-DL-phenylalanine. nih.gov

Optical Rotation and Enantiomeric Excess (ee) Determination

Optical rotation is a fundamental property of chiral compounds and is used to measure their ability to rotate the plane of polarized light. libretexts.org The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). A solution containing only one enantiomer is considered optically pure. masterorganicchemistry.com

The measurement of optical rotation is a quick method to assess the enantiomeric purity of a sample. researchgate.net The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.comyoutube.com It can be calculated from the observed optical rotation of a mixture and the specific rotation of the pure enantiomer using the following formula:

ee (%) = (observed specific rotation / specific rotation of pure enantiomer) x 100

A racemic mixture, which contains equal amounts of both enantiomers, has an optical rotation of zero and an enantiomeric excess of 0%. masterorganicchemistry.com The sign of the optical rotation (+ or -) indicates whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to the left). libretexts.orgyoutube.com This technique, often used in conjunction with chiral HPLC, provides a reliable determination of the enantiomeric composition of Benzyl N,N-dibenzyl-L-phenylalaninate. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Benzyl N,N-dibenzyl-L-phenylalaninate to maximize yield and purity?

- Methodological Answer :

- Use anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis of reactive intermediates .

- Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxyl groups during benzylation .

- Maintain a pH-controlled environment (pH 7–8) using tertiary amines (e.g., triethylamine) to stabilize the reaction intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and minimize side products .

Q. What spectroscopic methods are recommended for characterizing Benzyl N,N-dibenzyl-L-phenylalaninate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR to confirm benzyl group integration (δ 4.5–5.5 ppm for benzyl protons) and stereochemistry .

- ¹³C NMR to verify carbonyl resonance (C=O at ~170 ppm) and aromatic carbons .

- Infrared Spectroscopy (IR) : Detect ester carbonyl stretches (~1740 cm⁻¹) and amide bands (~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate?

- Methodological Answer :

- Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to separate enantiomers .

- Employ enzymatic resolution (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

- Validate purity via optical rotation measurements and compare with literature values for L-phenylalanine derivatives .

Q. What strategies mitigate racemization during the coupling of benzyl groups in Benzyl N,N-dibenzyl-L-phenylalaninate synthesis?

- Methodological Answer :

- Conduct reactions at low temperatures (0–4°C) to reduce kinetic energy and racemization .

- Use racemization-suppressing additives (e.g., HOBt or OxymaPure®) during carbodiimide-mediated couplings .

- Avoid prolonged exposure to basic conditions by optimizing reaction times via real-time HPLC monitoring .

Q. How does the stability of Benzyl N,N-dibenzyl-L-phenylalaninate vary under different storage conditions?

- Methodological Answer :

- Short-term storage : Store at 0–6°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis .

- Long-term storage : Lyophilize and keep under inert gas (argon or nitrogen) in amber vials to avoid oxidation and photodegradation .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life using HPLC-UV degradation profiling .

Q. What role does Benzyl N,N-dibenzyl-L-phenylalaninate play in peptide-based drug delivery systems?

- Methodological Answer :

- Acts as a protecting group for amino acids during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .

- Enhances lipophilicity of peptide prodrugs, improving cell membrane permeability in targeted delivery systems .

- Evaluate release kinetics using in vitro hydrolysis assays (pH 7.4 buffer with esterase enzymes) .

Q. How can researchers resolve contradictions in solubility data for Benzyl N,N-dibenzyl-L-phenylalaninate across studies?

- Methodological Answer :

- Standardize solubility testing using USP/PhEur buffer systems (e.g., phosphate-buffered saline) at 25°C .

- Characterize polymorphic forms via X-ray diffraction (XRD) to identify crystalline vs. amorphous states affecting solubility .

- Validate purity (>98% via HPLC) to exclude impurities influencing solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten